1-Phenyl-1H-pyrazolo[4,3-c]pyridine is a bicyclic compound that belongs to the class of pyrazolo[4,3-c]pyridines, which are characterized by their unique fused ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. The compound's structure includes a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole nitrogen.
The classification of 1-phenyl-1H-pyrazolo[4,3-c]pyridine falls under heterocyclic compounds, specifically those containing nitrogen atoms within their rings. This compound is synthesized from various starting materials through different chemical reactions, making it a subject of study in organic synthesis and medicinal chemistry.
1-Phenyl-1H-pyrazolo[4,3-c]pyridine can be synthesized using several methods:
These synthetic methods often involve careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity.
1-Phenyl-1H-pyrazolo[4,3-c]pyridine participates in various chemical reactions:
The reactivity of 1-phenyl-1H-pyrazolo[4,3-c]pyridine is influenced by its electronic structure and steric factors related to the substituents on the rings.
The mechanism of action for 1-phenyl-1H-pyrazolo[4,3-c]pyridine in biological systems often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Data from molecular docking studies indicate that modifications on the phenyl or pyrazole rings can enhance binding interactions with target proteins, thereby improving potential therapeutic efficacy .
The physical properties of 1-phenyl-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties include:
1-Phenyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
The pyrazolo[4,3-c]pyridine scaffold emerged as a privileged heterocyclic system in the early 1990s, with seminal research demonstrating its cardiovascular applications. Initial studies identified derivatives exhibiting potent positive inotropic activity, outperforming the reference drug milrinone. Specifically, pyrazolo[4,3-c]pyridine-4-thiones demonstrated up to 1.77-fold greater potency in enhancing cardiac contractility, attributed to phosphodiesterase III inhibition [1]. This established the scaffold’s potential for modulating key physiological pathways.
The 2010s witnessed strategic diversification into neuropharmacology and oncology. Researchers developed tetrahydro-pyrazolo[4,3-c]pyridines as multi-target agents for neuropathic pain, leveraging their ability to simultaneously inhibit tumor necrosis factor-alpha (TNF-α), nitric oxide, and cannabinoid CB1 receptors. These compounds reversed mechanical allodynia in rodent models by modulating neuroinflammatory cascades without inherent cytotoxicity [2]. Concurrently, the scaffold gained prominence in kinase drug discovery, exemplified by trifluoromethyl-substituted derivatives acting as potent inhibitors of LRRK2 and TYK2 kinases—targets implicated in Parkinson’s disease and autoimmune disorders [8].
Table 1: Historical Development of Pyrazolo[4,3-c]Pyridine Derivatives
Time Period | Therapeutic Focus | Key Structural Features | Biological Activities |
---|---|---|---|
Early 1990s | Cardiovascular Agents | 4-Oxo/4-thione substitutions | PDE-III inhibition; Inotropic activity > milrinone [1] |
2010–2020 | Neuropathic Pain | Tetrahydro derivatives; Carboxamide side chains | TNF-α/NO/CB1 inhibition; Antiallodynic effects [2] |
2020s | Oncology & Kinase Targets | Trifluoromethyl groups; 4-Chloroaryl motifs | Dual EGFR/VGFR2 inhibition; IC50 = 0.3 μM (EGFR) [3][8] |
Recent innovations (2020–present) focus on structural hybridization and multi-component reactions to access complex derivatives efficiently. Microwave-assisted Sonogashira coupling/cyclization sequences enable rapid assembly of alkynyl-substituted variants, while silver triflate-catalyzed cyclizations yield N-oxide derivatives for further functionalization [8]. Over 300,000 unique pyrazolo[4,3-c]pyridine derivatives have been synthesized to date, with 14 candidates in preclinical or clinical development phases [6].
The 1H-pyrazolo[4,3-c]pyridine system serves as a bioisosteric surrogate for purine nucleobases, owing to its isosteric nitrogen placement and electronic distribution. This scaffold mirrors adenine’s hydrogen-bonding capacity via:
This mimicry is quantified by molecular metrics: the parent 1-phenyl-1H-pyrazolo[4,3-c]pyridine exhibits a molecular weight of 195.22 g/mol and polar surface area of 29.85 Ų, closely approximating adenine (135.13 g/mol; 58.20 Ų). Such similarity enables seamless integration into ATP-competitive inhibitors targeting purine-binding enzymes [7]. NMR studies confirm conserved tautomeric preferences, with the 1H-form dominating (>90% abundance) due to aromatic stabilization across both rings. This contrasts with 2H-tautomers, which lack global aromaticity and constitute <10% of structures [6] [8].
Table 2: Bioisosteric Comparison: Pyrazolo[4,3-c]Pyridine vs. Purines
Structural Feature | 1H-Pyrazolo[4,3-c]pyridine | Adenine (Purine) | Functional Implication |
---|---|---|---|
Hydrogen Bond Acceptors | 3 (N1, N2, pyridine N) | 3 (N1, N3, N7) | Mimics ATP binding geometry [1][7] |
Molecular Volume (ų) | 140–160 | 130–150 | Occupies adenine pocket without steric clash |
LogP (Calculated) | 1.21–2.05 | -0.90 (adenine) | Tunable lipophilicity for membrane permeability [7] |
Dominant Tautomer | 1H-form ( >90%) | 9H-form ( >95%) | Ensures consistent binding pose in enzymes [6][8] |
The scaffold’s versatile derivatization further enhances its utility:
Pyrazolo[4,3-c]pyridines exhibit pronounced affinity for conserved nucleotide-binding domains, particularly kinase ATP pockets. Their planar, heteroaromatic core forms critical hydrogen bonds with kinase hinge regions, while peripheral substituents modulate selectivity and potency:
Notably, derivatives like compound 5i (3-(4-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine) demonstrate dual EGFR/VEGFR2 inhibition (IC₅₀ = 0.3 μM and 7.6 μM, respectively). This polypharmacology arises from conserved ATP-binding motifs across kinase families, enabling broad-spectrum activity. Molecular docking reveals key interactions:
Beyond kinases, the scaffold inhibits:
Optimization strategies focus on rigidity enhancement and solubility modulation. Salt formation (e.g., hydrochloride salts of tetrahydro derivatives, CAS 1075729-10-0) improves crystallinity and bioavailability, while 5-oxide derivatives (e.g., pyrazolo[4,3-c]pyridine N-oxides) introduce polarity for CNS penetration [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1